p-Butoxybenzylidene p-propylaniline
Overview
Description
p-Butoxybenzylidene p-propylaniline is a compound that belongs to a class of organic materials known for their liquid crystalline properties. These compounds are characterized by their ability to exhibit phases that have properties between those of conventional liquids and solid crystals. The compound is closely related to several other compounds that have been studied for their thermodynamic properties, molecular structure, and phase transitions .
Synthesis Analysis
The synthesis of p-Butoxybenzylidene p-propylaniline and related compounds typically involves the reaction of an aniline with an aldehyde in the presence of an acid catalyst. This forms a Schiff base linkage, which is a characteristic functional group in these types of liquid crystals. The synthesis process is crucial as it affects the purity and the mesomorphic properties of the compound. The purity of the sample can be calculated from melting-temperature depressions and from premelting heat capacities .
Molecular Structure Analysis
The molecular structure and conformational properties of p-Butoxybenzylidene p-propylaniline have been examined using computational methods such as AM1 calculations. These studies reveal that phase transitions, such as from the nematic to isotropic liquid phase, are accompanied by changes in the molecular conformation . The molecular and crystal structures of related compounds have been determined at room temperature, providing insights into the conformational differences and molecular packing that may influence the behavior of p-Butoxybenzylidene p-propylaniline .
Chemical Reactions Analysis
While specific chemical reactions of p-Butoxybenzylidene p-propylaniline are not detailed in the provided papers, related compounds exhibit interesting phase behavior and transitions that can be induced by temperature changes. These transitions are often accompanied by changes in molecular orientation and conformation, which can be studied using various techniques such as differential scanning calorimetry and positron annihilation .
Physical and Chemical Properties Analysis
The physical and chemical properties of p-Butoxybenzylidene p-propylaniline are closely related to its mesomorphic behavior. The compound exhibits various liquid crystalline phases, such as nematic and smectic phases, which are characterized by different degrees of molecular order and orientation. The dielectric constant variation with temperature and the derived parameter, molar susceptibility anisotropy, have been determined for these phases . Additionally, the temperature dependence of density and ultrasonic velocity has been studied, revealing first-order phase transitions between different mesophases and a second-order nature for the nematic-smectic A transition . Molecular reorientations in the liquid crystalline phases have also been investigated using techniques like quasielastic neutron scattering .
Scientific Research Applications
Polymorphism and Phase Transitions
- Phase Transitions: Research on p-Butoxybenzylidene p-propylaniline (BBPA) includes studies on its phase transitions. For example, Walker (1984) investigated phase transitions using differential scanning calorimetry and positron annihilation, revealing the existence of metastable solid phases in BBPA when fast cooled from the nematic phase (Walker, 1984).
- Molecular Alignment: Rao, Choudary, and Venkatacharyulu (1986) studied molecular alignment in the nematic phase of BBPA, finding two nematic phases and discussing the relative effectiveness of electric and magnetic fields in this context (Rao, Choudary, & Venkatacharyulu, 1986).
Molecular Structure and Dynamics
- Conformational Analysis: Volkova et al. (2008) examined the molecular structure and conformational properties of BBPA at different phase transition temperatures, highlighting changes in molecular conformation during these transitions (Volkova, Nebukina, Usanova, & Klyuev, 2008).
- Molecular Motion: Selwyn, Vold, and Vold (1985) explored the structure and dynamics of BBPA in various phases, revealing local nematic structure in the isotropic phase and distinct relaxation contributions from individual molecules and director fluctuations (Selwyn, Vold, & Vold, 1985).
Optical and Dielectric Studies
- X-ray Diffraction and Optical Studies: Mandal et al. (1987) conducted X-ray diffraction studies and refractive index measurements on BBPA, analyzing orientational order parameters and comparing experimental values with theoretical predictions (Mandal, Mitra, Paul, & Paul, 1987).
- Dielectric Studies: Rao and Murty (1985) presented the variation of dielectric constant with temperature in BBPA across different phases, identifying a new transition in the nematic phase (Rao & Murty, 1985).
Material Characterization and Properties
- Liquid Crystalline Phase Transition Studies: Rao et al. (1989) focused on the synthesis, characterization, and temperature dependence of properties like density and ultrasonic velocity in BBPA, discussing first and second order phase transitions observed (Rao, Potukuchi, Raoa, & Pisipati, 1989).
- Shear Mechanical Properties: Tarczon and Miyano (1981) measured the shear mechanical properties of BBPA in smectic-A and smectic-B phases, noting solidlike response and strong frequency dependence of these properties (Tarczon & Miyano, 1981).
Safety And Hazards
properties
IUPAC Name |
1-(4-butoxyphenyl)-N-(4-propylphenyl)methanimine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-3-5-15-22-20-13-9-18(10-14-20)16-21-19-11-7-17(6-4-2)8-12-19/h7-14,16H,3-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVWLRKKOQRZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068040 | |
Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Butoxybenzylidene p-propylaniline | |
CAS RN |
37599-83-0 | |
Record name | N-[(4-Butoxyphenyl)methylene]-4-propylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37599-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, N-((4-butoxyphenyl)methylene)-4-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037599830 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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